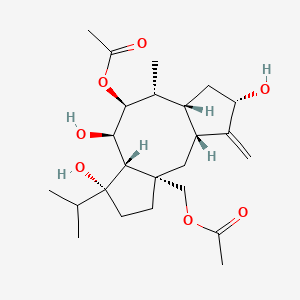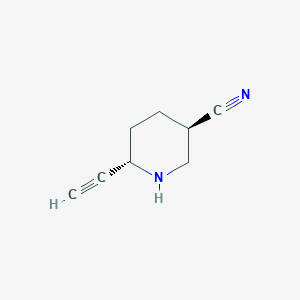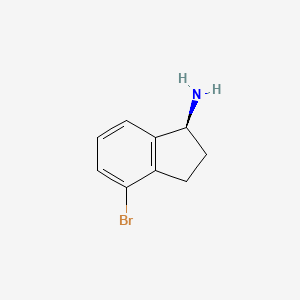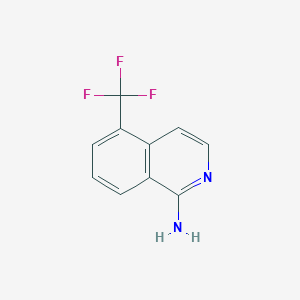
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is a synthetic organic compound widely used in the cosmetic industry as a UV filter. It is known for its ability to absorb ultraviolet radiation, thereby protecting the skin from harmful UV rays. This compound is particularly valued for its stability and effectiveness in sunscreen formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR typically involves the condensation of camphor with a hydroxybenzylidene derivative. The reaction is catalyzed by an acid or base, and the conditions are carefully controlled to ensure high yield and purity. The process generally includes:
Condensation Reaction: Camphor is reacted with a hydroxybenzylidene derivative in the presence of an acid or base catalyst.
Purification: The resulting product is purified through recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize waste. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated compounds and substituted derivatives
Aplicaciones Científicas De Investigación
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is extensively researched for its applications in various fields:
Chemistry: Used as a UV filter in sunscreen formulations and other cosmetic products.
Biology: Studied for its potential effects on skin cells and its role in preventing UV-induced damage.
Medicine: Investigated for its potential use in photoprotection and as a component in dermatological treatments.
Industry: Utilized in the formulation of sunscreens, lotions, and other personal care products
Mecanismo De Acción
The primary mechanism of action of DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR involves the absorption of ultraviolet radiation. The compound absorbs UV light and converts it into less harmful energy, thereby protecting the skin from UV-induced damage. The molecular targets include the DNA and proteins in skin cells, which are shielded from UV radiation by the compound’s UV-absorbing properties .
Comparación Con Compuestos Similares
Similar Compounds
OCTOCRYLENE: Another UV filter used in sunscreens, known for its stability and broad-spectrum UV protection.
AVOBENZONE: A widely used UV filter that provides protection against UVA rays.
OXYBENZONE: A UV filter that absorbs UVB and UVA rays but has raised concerns regarding its environmental impact.
Uniqueness
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR is unique due to its high stability and effectiveness in absorbing UV radiation. Unlike some other UV filters, it does not degrade easily under sunlight, making it a preferred choice in long-lasting sunscreen formulations .
Propiedades
Número CAS |
123013-10-5 |
|---|---|
Fórmula molecular |
C25H36O2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
(1S,3E,4R)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C25H36O2/c1-22(2,3)18-13-15(14-19(20(18)26)23(4,5)6)12-16-17-10-11-25(9,21(16)27)24(17,7)8/h12-14,17,26H,10-11H2,1-9H3/b16-12+/t17-,25+/m0/s1 |
Clave InChI |
AYNVFOYKBKUQQR-KMJWFZQASA-N |
SMILES isomérico |
C[C@]12CC[C@H](C1(C)C)/C(=C\C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/C2=O |
SMILES canónico |
CC1(C2CCC1(C(=O)C2=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)C |
Sinónimos |
DI-t-BUTYL HYDROXYBENZYLIDENE CAMPHOR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diphosphoric acid,mono[2-[1-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-2-oxoethoxy]-3-oxopropyl]ester, sodium salt (9CI)](/img/structure/B1141573.png)

